molecular formula C15H16N2OS B2715563 1-[4-(1-Benzothiophen-4-yl)piperazin-1-yl]prop-2-en-1-one CAS No. 2361656-64-4

1-[4-(1-Benzothiophen-4-yl)piperazin-1-yl]prop-2-en-1-one

Cat. No.: B2715563
CAS No.: 2361656-64-4
M. Wt: 272.37
InChI Key: HRHDVWNKQBLZDU-UHFFFAOYSA-N
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Description

1-[4-(1-Benzothiophen-4-yl)piperazin-1-yl]prop-2-en-1-one is a chemical compound that features a benzothiophene moiety linked to a piperazine ring, which is further connected to a prop-2-en-1-one group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(1-Benzothiophen-4-yl)piperazin-1-yl]prop-2-en-1-one typically involves the following steps:

    Formation of the Benzothiophene Moiety: The benzothiophene ring can be synthesized through cyclization reactions involving thiophene and benzene derivatives.

    Piperazine Ring Formation: Piperazine is synthesized through the reaction of ethylenediamine with dihaloalkanes.

    Coupling Reaction: The benzothiophene moiety is coupled with the piperazine ring using appropriate coupling agents such as EDCI or DCC.

    Addition of the Prop-2-en-1-one Group: The final step involves the addition of the prop-2-en-1-one group through a condensation reaction with an appropriate aldehyde or ketone.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-[4-(1-Benzothiophen-4-yl)piperazin-1-yl]prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

1-[4-(1-Benzothiophen-4-yl)piperazin-1-yl]prop-2-en-1-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets such as enzymes and receptors.

    Medicine: Investigated for its potential as a therapeutic agent for central nervous system disorders, including schizophrenia and depression.

    Industry: Utilized in the development of pharmaceuticals and as a chemical probe in drug discovery.

Mechanism of Action

The mechanism of action of 1-[4-(1-Benzothiophen-4-yl)piperazin-1-yl]prop-2-en-1-one involves its interaction with specific molecular targets in the body:

    Molecular Targets: The compound may act on dopamine and serotonin receptors, modulating their activity.

    Pathways Involved: It may influence neurotransmitter pathways, leading to changes in mood, cognition, and behavior.

Comparison with Similar Compounds

    Brexpiprazole: A compound with a similar structure, used as an antipsychotic and antidepressant.

    Aripiprazole: Another antipsychotic with a piperazine ring and similar pharmacological profile.

Uniqueness: 1-[4-(1-Benzothiophen-4-yl)piperazin-1-yl]prop-2-en-1-one is unique due to its specific structural features and potential therapeutic applications. Its benzothiophene moiety provides distinct pharmacological properties compared to other similar compounds.

Properties

IUPAC Name

1-[4-(1-benzothiophen-4-yl)piperazin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2OS/c1-2-15(18)17-9-7-16(8-10-17)13-4-3-5-14-12(13)6-11-19-14/h2-6,11H,1,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRHDVWNKQBLZDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCN(CC1)C2=C3C=CSC3=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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